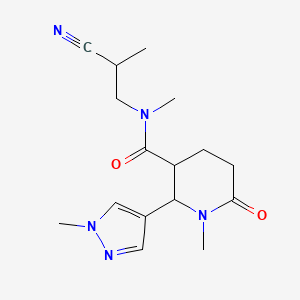![molecular formula C17H18N6O B7178408 (4-Imidazol-1-ylpiperidin-1-yl)-[3-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7178408.png)
(4-Imidazol-1-ylpiperidin-1-yl)-[3-(1,2,4-triazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Imidazol-1-ylpiperidin-1-yl)-[3-(1,2,4-triazol-1-yl)phenyl]methanone is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Imidazol-1-ylpiperidin-1-yl)-[3-(1,2,4-triazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and triazole intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to optimize the synthesis process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Imidazol-1-ylpiperidin-1-yl)-[3-(1,2,4-triazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially leading to new analogs with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs.
Scientific Research Applications
Chemistry
In chemistry, (4-Imidazol-1-ylpiperidin-1-yl)-[3-(1,2,4-triazol-1-yl)phenyl]methanone is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its ability to bind to specific biological targets makes it a valuable tool in biochemical research, particularly in the study of enzyme inhibition and receptor modulation.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activity profile suggest that it could be developed into a drug candidate for treating various diseases, including infections, cancer, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials and chemical processes. Its reactivity and versatility make it a valuable component in the synthesis of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Imidazol-1-ylpiperidin-1-yl)-[3-(1,2,4-triazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and triazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(4-Imidazol-1-ylpiperidin-1-yl)-[3-(1,2,4-triazol-1-yl)phenyl]methanone: shares similarities with other heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its combination of both imidazole and triazole rings within a single molecule. This unique structure allows it to exhibit a diverse range of biological activities and makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4-imidazol-1-ylpiperidin-1-yl)-[3-(1,2,4-triazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(14-2-1-3-16(10-14)23-13-19-11-20-23)21-7-4-15(5-8-21)22-9-6-18-12-22/h1-3,6,9-13,15H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDGVBSRRGMLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=C2)C(=O)C3=CC(=CC=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-2-(1-methylpyrazol-4-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B7178327.png)
![5-[4-(4-Methylcyclohexyl)piperazine-1-carbonyl]thiophene-2-carboxamide](/img/structure/B7178333.png)
![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]-[5-(oxolan-2-yl)-1,3-oxazol-4-yl]methanone](/img/structure/B7178337.png)
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7178345.png)
![3-Cyclopropyl-1-[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7178355.png)
![4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7178361.png)
![4,5-Dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one](/img/structure/B7178367.png)
![[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B7178372.png)
![4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B7178375.png)


![(3-chlorophenyl)-[4-(4,5-dimethyl-1H-pyrazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7178402.png)
![(4,5-dimethyl-1H-pyrazol-3-yl)-[4-(4-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B7178414.png)

